Cas no 1491415-09-8 (4-(3-methyl-1-benzofuran-2-yl)butan-1-amine)

4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
- EN300-1799485
- 1491415-09-8
-
- インチ: 1S/C13H17NO/c1-10-11-6-2-3-8-13(11)15-12(10)7-4-5-9-14/h2-3,6,8H,4-5,7,9,14H2,1H3
- InChIKey: RWAGJOOQWWCWKW-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(C)=C1CCCCN
計算された属性
- せいみつぶんしりょう: 203.131014166g/mol
- どういたいしつりょう: 203.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1799485-2.5g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 2.5g |
$3304.0 | 2023-09-19 | ||
Enamine | EN300-1799485-0.05g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 0.05g |
$1417.0 | 2023-09-19 | ||
Enamine | EN300-1799485-10g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 10g |
$7250.0 | 2023-09-19 | ||
Enamine | EN300-1799485-0.25g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 0.25g |
$1551.0 | 2023-09-19 | ||
Enamine | EN300-1799485-10.0g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 10g |
$7250.0 | 2023-06-02 | ||
Enamine | EN300-1799485-1.0g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 1g |
$1686.0 | 2023-06-02 | ||
Enamine | EN300-1799485-5.0g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 5g |
$4890.0 | 2023-06-02 | ||
Enamine | EN300-1799485-0.5g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 0.5g |
$1619.0 | 2023-09-19 | ||
Enamine | EN300-1799485-0.1g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 0.1g |
$1484.0 | 2023-09-19 | ||
Enamine | EN300-1799485-1g |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine |
1491415-09-8 | 1g |
$1686.0 | 2023-09-19 |
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-(3-methyl-1-benzofuran-2-yl)butan-1-amineに関する追加情報
4-(3-Methyl-1-Benzofuran-2-yl)Butan-1-Amine: A Comprehensive Overview
The compound 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine (CAS No. 1491415-09-8) is a structurally unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which have garnered considerable attention due to their diverse biological activities and applications in drug design. The molecule consists of a benzofuran ring system substituted with a methyl group at the 3-position and a butanamine chain at the 2-position, making it a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of benzofuran derivatives in the development of bioactive molecules. The benzofuran core is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The substitution pattern of this compound, particularly the presence of a methyl group and an amine-containing side chain, enhances its versatility and potential for modulation of biological systems. Researchers have demonstrated that such substitutions can significantly influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug development.
The synthesis of 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzofuran ring through cyclization reactions, followed by selective substitution at the 3-position with a methyl group and subsequent coupling with a butanamine moiety. Recent advancements in catalysis, such as the use of transition metal catalysts and microwave-assisted synthesis, have enabled more efficient and scalable production of this compound. These methods not only improve yield but also reduce reaction times, making the synthesis process more economically viable.
In terms of pharmacological activity, 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine has shown promising results in preclinical studies. For instance, research has indicated that this compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa B). Additionally, it has demonstrated moderate activity against certain cancer cell lines, suggesting potential applications in oncology. These findings underscore the importance of further investigation into its mechanism of action and therapeutic potential.
The structural flexibility of 4-(3-methyl-1-benzofuran-2-yil)butan-amine also makes it an attractive scaffold for drug design. By modifying the substituents on the benzofuran ring or altering the length and functionalization of the butanamine chain, chemists can explore a wide range of biological activities. For example, introducing electron-withdrawing groups or increasing the hydrophobicity of the molecule could enhance its binding affinity to specific targets. Such modifications are currently being explored in academic and industrial settings to develop next-generation therapeutics.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure, stereochemistry, and conformational preferences. Understanding these aspects is crucial for optimizing its bioavailability and ensuring its stability during formulation development.
In conclusion, 4-(3-methyl-l-benzofuran-z-yil)butan-amine represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structure, coupled with advancements in synthetic methodology and pharmacological research, positions it as a promising candidate for future drug discovery efforts. As research continues to uncover its full potential, this compound may play a pivotal role in addressing unmet medical needs across various therapeutic areas.
1491415-09-8 (4-(3-methyl-1-benzofuran-2-yl)butan-1-amine) 関連製品
- 1448135-56-5(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)
- 2097958-40-0(Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate)
- 2137087-76-2(N-cyclopropyl-1-(2S)-pyrrolidin-2-ylmethanesulfonamide)
- 2680529-09-1(3-3-(difluoromethyl)-3H-diazirin-3-ylazetidine, trifluoroacetic acid)
- 2035001-59-1(4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine)
- 1645267-57-7(1-(1-Adamantyl)-3,5-dimethylpyridinium bromide)
- 1542273-70-0(1-(4-methoxy-3,5-dimethylphenyl)cyclopropylmethanol)
- 951584-91-1(4-ethoxy-6-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-(4-methylphenyl)quinoline)
- 37409-97-5(2-Amino-6-morpholin-4-ylpyrimidin-4(3H)-one)
- 2394527-94-5(N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide)




